molecular formula C13H11N3O3 B600827 2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile CAS No. 1246610-72-9

2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile

Cat. No. B600827
M. Wt: 257.25
InChI Key:
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Description

“2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile” is an organic compound used in various scientific research applications. It is a colorless crystalline solid with a molecular formula of C13H11N3O3 . It is a derivative of benzonitrile and is a member of the diazinan family.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a diazinan ring attached to a benzonitrile group. The molecular weight is 257.25 .


Physical And Chemical Properties Analysis

This compound is a colorless crystalline solid. Its molecular weight is 257.24 .

Scientific Research Applications

Microbial Transformation in Water Treatment

Research has shown that sulfamethoxazole, a sulfonamide antibiotic similar in structure to the specified compound, undergoes microbial transformation under denitrifying conditions in water treatment processes. This study highlights the potential for microbial-mediated abiotic formation of transformation products, which can be reversible, indicating the complex behavior of such compounds in environmental processes (Nödler, Licha, Barbieri, & Pérez, 2012).

Reactions with Aluminoxanes

The reactions of benzonitrile with aluminoxanes have been studied, indicating potential applications in organometallic chemistry and catalysis. For instance, tetraethylaluminoxane was found to produce various compounds including 1,3,5-triphenyl-2,4-diaza-1-aminoheptadiene-1,4 upon reaction with benzonitrile, suggesting utility in synthesizing complex organic molecules (Piotrowski, Kunicki, & Pasynkiewicz, 1980).

Radiopharmaceutical Applications

Compounds structurally related to 2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile have been investigated as radioligands for positron emission tomography (PET) imaging, particularly for imaging metabotropic glutamate receptor subtype 5 in the brain. This suggests potential applications in neuroimaging and the study of neurological disorders (Shimoda et al., 2016).

Synthesis of Azo Dyes

The diazotization reaction of compounds structurally similar to the specified chemical has been used to create various azo dyes. This process involves the synthesis of new six-membered heterocyclic rings, indicating applications in dye manufacturing and materials science (Abdullah & Tawfiq, 2016).

Antimicrobial Activity

Some benzonitrile derivatives have been studied for their antimicrobial activity, indicating potential applications in developing new antimicrobial agents. This research includes the synthesis of various derivatives and their evaluation against different bacterial strains (Fadda, Afsah, & Awad, 2013).

Photophysical Studies

Benzonitrile derivatives have also been studied for their photophysical properties, particularly in the context of metallo-phthalocyanine complexes. These studies suggest applications in materials science and optical technologies (Yenilmez, Sevim, & Bayır, 2013).

properties

IUPAC Name

2-[(3-methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-15-11(17)6-12(18)16(13(15)19)8-10-5-3-2-4-9(10)7-14/h2-5H,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHJOIKVHXDVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)N(C1=O)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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